Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride
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Overview
Description
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is a chemical compound with the molecular formula C11H18ClNO2. It is a derivative of 2-(2-methoxyphenoxy)ethylamine and is often used in various chemical and pharmaceutical applications. This compound is known for its role in the synthesis of other complex molecules and its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride typically involves the reaction of 2-(2-methoxyphenoxy)ethylamine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethylamine derivatives.
Scientific Research Applications
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride can be compared with other similar compounds such as:
2-(2-Methoxyphenoxy)ethylamine: The parent compound, which lacks the ethyl group.
2-(2-Methoxyphenoxy)ethylamine hydrochloride: The hydrochloride salt of the parent compound.
Carvedilol: A pharmaceutical drug that contains a similar structural motif.
The uniqueness of this compound lies in its specific ethyl substitution, which can impart different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-ethyl-2-(2-methoxyphenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-3-12-8-9-14-11-7-5-4-6-10(11)13-2;/h4-7,12H,3,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWJPICYKNVBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC=C1OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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